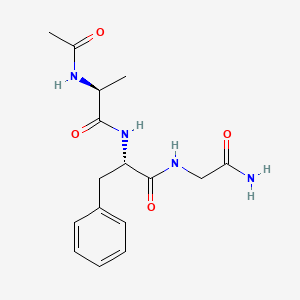![molecular formula C24H28N4O2Si2 B14652392 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-88-4](/img/structure/B14652392.png)
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the pteridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of a pteridine precursor with trimethylsilylating agents. Common reagents used for introducing the trimethylsilyl groups include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the pteridine core.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups onto the pteridine core.
Wissenschaftliche Forschungsanwendungen
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme cofactors and biological pigments.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pteridine core can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Diphenylpteridine: Lacks the trimethylsilyl groups, making it less lipophilic.
2,4-Diphenylpteridine: Similar structure but different substitution pattern.
6,7-Dimethyl-2,4-bis[(trimethylsilyl)oxy]pteridine: Methyl groups instead of phenyl groups.
Uniqueness
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance its stability and reactivity, while the phenyl groups contribute to its aromatic character .
Eigenschaften
CAS-Nummer |
50255-88-4 |
|---|---|
Molekularformel |
C24H28N4O2Si2 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(6,7-diphenyl-2-trimethylsilyloxypteridin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C24H28N4O2Si2/c1-31(2,3)29-23-21-22(27-24(28-23)30-32(4,5)6)26-20(18-15-11-8-12-16-18)19(25-21)17-13-9-7-10-14-17/h7-16H,1-6H3 |
InChI-Schlüssel |
IJTMSLSSANCUOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


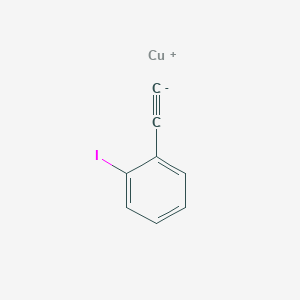
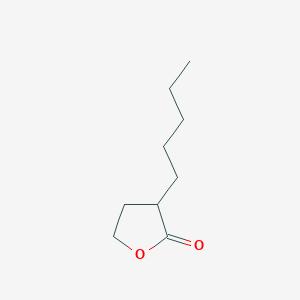
silyl sulfate](/img/structure/B14652319.png)
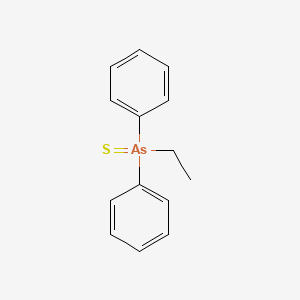
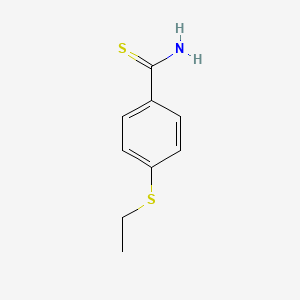

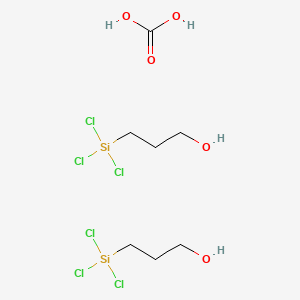
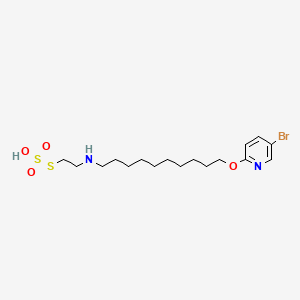
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
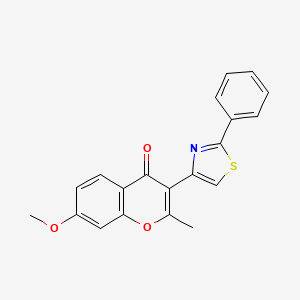
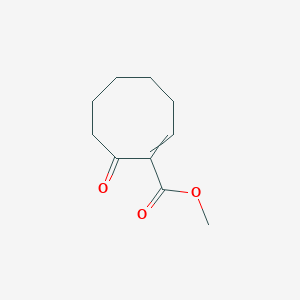
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

